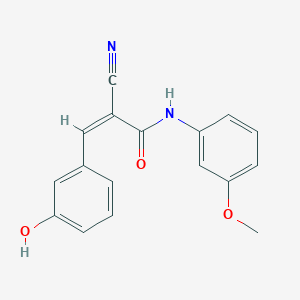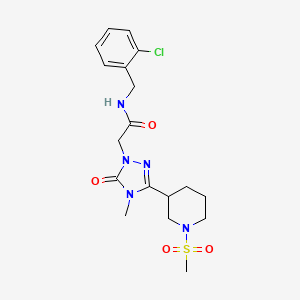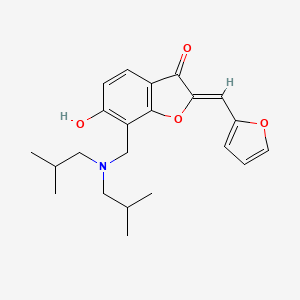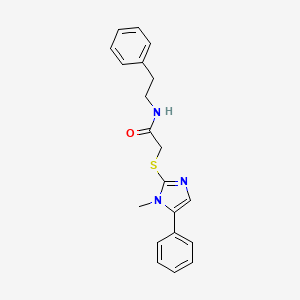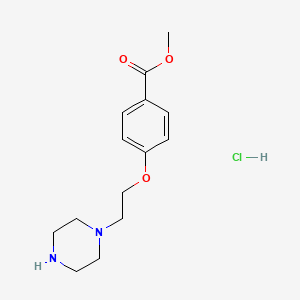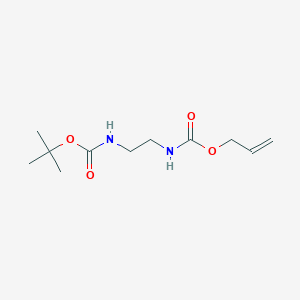
N-ALloc-N'-Boc-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ALloc-N’-Boc-ethylenediamine” is a compound that involves two protection groups, Alloc and Boc, attached to an ethylenediamine molecule. These protection groups are commonly used in organic synthesis to prevent certain functional groups from reacting .
Synthesis Analysis
The synthesis of N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described in a one-pot synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of “N-ALloc-N’-Boc-ethylenediamine” involves the ethylenediamine molecule being protected by Alloc and Boc groups . These protection groups are commonly used in organic synthesis to prevent certain functional groups from reacting .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-Alloc-, N-Boc-, and N-Cbz-protected amines involve the use of isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and they react with Grignard reagents to produce the corresponding amides .Wissenschaftliche Forschungsanwendungen
One-Pot Amidation
N-ALloc-N’-Boc-ethylenediamine can be used in a one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
N-Boc Protection
N-ALloc-N’-Boc-ethylenediamine can be used in a simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
Synthesis of Various Amides
N-ALloc-N’-Boc-ethylenediamine can be used in the synthesis of various amides . This novel, direct, in situ-generated isocyanate-mediated transformation of N-Alloc-, N-Boc-and N-Cbz-protected amines into amides is facile and readily applicable to the synthesis of various amides .
Chemoselective N-Boc Protection
N-ALloc-N’-Boc-ethylenediamine can be used in a simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides . This method uses di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol .
Wirkmechanismus
Target of Action
N-ALloc-N’-Boc-ethylenediamine is primarily used in the synthesis of amides . The primary targets of this compound are amines, specifically N-Alloc-, N-Boc-, and N-Cbz-protected amines . These amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .
Mode of Action
The compound interacts with its targets through a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathway primarily affected by N-ALloc-N’-Boc-ethylenediamine is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds . The downstream effects of this pathway include the production of various drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .
Result of Action
The result of N-ALloc-N’-Boc-ethylenediamine’s action is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of N-ALloc-N’-Boc-ethylenediamine can be influenced by environmental factors. For instance, the reactions involving this compound are typically carried out under mild conditions . Additionally, the compound is typically stored in a refrigerated environment , suggesting that temperature could influence its stability and efficacy.
Safety and Hazards
Eigenschaften
IUPAC Name |
prop-2-enyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-5-8-16-9(14)12-6-7-13-10(15)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEASCGTWRBLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


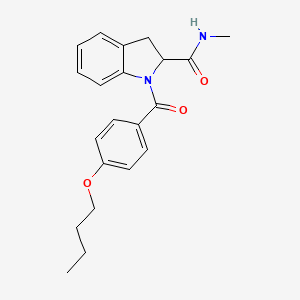

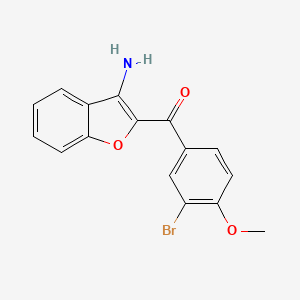
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)


